Product packaging for (2-Propoxypyridin-4-yl)methanamine(Cat. No.:)

(2-Propoxypyridin-4-yl)methanamine

Cat. No.: B12825143
M. Wt: 166.22 g/mol
InChI Key: HOAFNKRIFRLRJI-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are of immense importance in organic chemistry, serving as precursors and intermediates in the synthesis of a wide range of compounds. wikipedia.orgbohrium.comorganic-chemistry.org Their applications span from pharmaceuticals and agrochemicals to dyes and catalysts. wikipedia.orgresearchgate.net The pyridine ring system is a common scaffold in many FDA-approved drugs. researchgate.net

The synthesis of pyridine derivatives has a rich history, with foundational methods like the Hantzsch pyridine synthesis, first described in 1881, still being relevant today. wikipedia.org Modern synthetic chemistry has seen the development of more efficient and environmentally friendly "green" methodologies, such as one-pot multicomponent reactions (MCRs), to produce highly substituted and functionalized pyridines. bohrium.comorganic-chemistry.org These advanced techniques allow for greater molecular diversity and are crucial for the discovery of new bioactive molecules. bohrium.com The reactivity of the pyridine ring, which can undergo reactions with both nucleophiles and electrophiles, further enhances its synthetic utility. wikipedia.org

Structural Significance of the 4-Aminomethyl and 2-Alkoxypyridine Motifs

The utility of (2-Propoxypyridin-4-yl)methanamine stems from the specific arrangement of its functional groups: the 4-aminomethyl group and the 2-propoxy group on the pyridine core.

The 4-aminomethylpyridine moiety is a key structural element in medicinal chemistry. ontosight.aichemimpex.com The aminomethyl group (-CH₂NH₂) provides a reactive handle for a variety of chemical transformations, including amide bond formation and nucleophilic substitution reactions. chemimpex.com This functionality is often incorporated into drug candidates to modulate their biological activity and physicochemical properties, such as solubility. ontosight.ai For instance, derivatives of 4-aminomethylpyridine have been investigated as inhibitors of enzymes like copper-containing amine oxidases. acs.org

The 2-alkoxypyridine motif also plays a crucial role. The alkoxy group can influence the electronic properties of the pyridine ring and can be introduced through nucleophilic aromatic substitution of 2-halopyridines. acs.orgclockss.org The synthesis of 2-alkoxypyridines is a well-established area of research, with various methods developed for their preparation. acs.orgclockss.orgpleiades.onlineacs.org The presence of an alkoxy group can also direct further functionalization of the pyridine ring.

Positioning of this compound within Advanced Synthetic Reagents

This compound is considered an advanced synthetic reagent due to its specialized structure that combines the aforementioned key motifs. It serves as a versatile building block for constructing more complex molecules with desired biological or material properties. cymitquimica.com Its utility is particularly evident in the synthesis of compounds targeting specific biological pathways. For example, related aminomethyl-pyridine structures have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target in the treatment of type 2 diabetes. nih.gov

The synthesis of such functionalized pyridines often involves multi-step sequences. For instance, the aminomethyl group can be introduced from a cyano group via reduction. acs.org The propoxy group is typically installed via nucleophilic substitution on a corresponding halopyridine. The combination of these functionalities in a single molecule like this compound provides a streamlined starting point for the synthesis of target compounds, saving synthetic steps and resources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B12825143 (2-Propoxypyridin-4-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(2-propoxypyridin-4-yl)methanamine

InChI

InChI=1S/C9H14N2O/c1-2-5-12-9-6-8(7-10)3-4-11-9/h3-4,6H,2,5,7,10H2,1H3

InChI Key

HOAFNKRIFRLRJI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=C1)CN

Origin of Product

United States

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Propoxypyridin 4 Yl Methanamine

Reactivity Profile of the Primary Amine Group

The primary amine group (-CH₂NH₂) attached to the pyridine (B92270) ring at the 4-position is a key center of reactivity. As a derivative of ammonia, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. msu.edu

Nucleophilic Reactions with Carbonyls and Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily attacking electron-deficient centers. A primary reaction class is the nucleophilic addition to carbonyl groups found in aldehydes and ketones. libretexts.orgmasterorganicchemistry.com

The mechanism involves the attack of the amine's nitrogen on the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine. youtube.comyoutube.com The reaction is typically reversible and can be catalyzed by either acid or base.

Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the nucleophilic attack.

Base Catalysis: While less common for amine additions, a base can deprotonate the amine, increasing its nucleophilicity.

Beyond simple carbonyls, the amine can react with a variety of other electrophiles. This includes acyl halides, anhydrides, and esters, leading to the formation of amide bonds, as detailed in the following section. The reactivity is influenced by steric hindrance around the carbonyl group, with aldehydes generally being more reactive than ketones. libretexts.orgyoutube.com

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq This inherent electronic property makes pyridine less reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic aromatic substitution (NAS). The reactivity is further modulated by the existing 2-propoxy and 4-aminomethyl substituents.

Aromatic Transformations and Functional Group Interconversions

Electrophilic aromatic substitution on the pyridine ring requires harsh conditions and generally occurs at the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. uoanbar.edu.iqyoutube.com The presence of the electron-donating 2-propoxy group can facilitate electrophilic substitution, directing incoming electrophiles to the 3- or 5-position. Conversely, the pyridine nitrogen deactivates the ring, especially under acidic conditions where it becomes protonated to form a pyridinium (B92312) ion, further increasing the ring's electron deficiency. uoanbar.edu.iq

Nucleophilic aromatic substitution (SNAr) is more favorable, particularly at the positions ortho and para to the ring nitrogen (2-, 4-, and 6-positions). uoanbar.edu.iq If a good leaving group were present on the ring, a strong nucleophile could displace it.

Metal-Catalyzed Coupling Reactions at the Pyridine Core

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.comuni-muenchen.de For (2-Propoxypyridin-4-yl)methanamine to participate in these reactions at the pyridine core, it would typically first need to be functionalized with a halide (e.g., Br, I) or a triflate group.

Common coupling reactions applicable to such functionalized pyridine systems include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of a halo-pyridine with a boronic acid or ester to form a C-C bond. nih.govmdpi.com

Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a halo-pyridine with a terminal alkyne, also forming a C-C bond. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of a halo-pyridine with an amine to form a C-N bond. rsc.org

Heck Coupling: Palladium-catalyzed reaction of a halo-pyridine with an alkene.

These reactions provide powerful tools for the further derivatization of the pyridine scaffold, enabling the synthesis of complex molecules. rsc.org

Coupling ReactionReactant 1 (Pyridine Derivative)Reactant 2Catalyst System (Typical)Bond Formed
Suzuki-MiyauraHalo- or Triflate-PyridineBoronic Acid/EsterPd(0) / Ligand / BaseC(sp²) - C(sp²)
SonogashiraHalo- or Triflate-PyridineTerminal AlkynePd(0) / Cu(I) / BaseC(sp²) - C(sp)
Buchwald-HartwigHalo- or Triflate-PyridineAminePd(0) / Ligand / BaseC(sp²) - N

Influence of the 2-Propoxy Substituent on Electronic and Steric Properties

Electronic Effects: The oxygen atom of the propoxy group has lone pairs that can be donated into the pyridine ring via the mesomeric (+M) or resonance effect. This increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. This electron-donating character can help to partially offset the electron-withdrawing nature of the pyridine nitrogen, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. nih.govsemanticscholar.org However, oxygen is also highly electronegative and exerts an electron-withdrawing inductive (-I) effect. The interplay of these opposing effects determines the net electronic influence on the ring's reactivity.

Steric Effects: The propoxy group at the 2-position provides steric bulk near the pyridine nitrogen. This can hinder the approach of reagents to the nitrogen atom or the adjacent 3-position. For instance, in metal-catalyzed reactions, the steric hindrance from the propoxy group could influence the coordination of the metal catalyst to the pyridine nitrogen.

Detailed Mechanistic Studies of Key Transformations

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule: the primary aminomethyl group, the pyridine nitrogen, and the propoxy substituent on the pyridine ring. Mechanistic studies of key transformations involving these groups on analogous molecular scaffolds provide a framework for understanding the reactivity of this specific compound. The principal transformations include N-acylation of the primary amine, N-alkylation of the pyridine ring, and nucleophilic aromatic substitution at the 2-position.

N-Acylation of the Primary Amine:

The primary amine of this compound is readily acylated by acylating agents such as acyl chlorides or anhydrides. This transformation proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the aminomethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride from an acyl chloride) is eliminated, and a proton is transferred from the nitrogen to a base, yielding the corresponding amide.

Table 1: Theoretical Data for the N-Acetylation of Benzylamine (a model substrate)
Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Description
Nucleophilic AttackTetrahedral Intermediate Formation (TS1)10-15The aminomethyl group attacks the carbonyl carbon of the acetylating agent.
Leaving Group EliminationLeaving Group Departure (TS2)5-8The leaving group is expelled from the tetrahedral intermediate to form the protonated amide.
DeprotonationProton TransferLow BarrierA base removes a proton from the nitrogen to yield the final amide product.

Pyridine N-Alkylation:

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can be alkylated by alkyl halides. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The pyridine nitrogen attacks the electrophilic carbon of the alkyl halide, leading to the formation of a pyridinium salt. The reaction proceeds in a single, concerted step where the new N-C bond is formed simultaneously with the breaking of the C-halogen bond.

The rate of this reaction is influenced by the nature of the alkyl halide and the steric environment around the pyridine nitrogen. While the propoxy group at the 2-position and the aminomethyl group at the 4-position introduce some steric bulk, the nitrogen is generally accessible to electrophiles.

Table 2: Factors Influencing the SN2 Mechanism of Pyridine N-Alkylation
FactorInfluence on Reaction RateMechanistic Rationale
Nature of Alkyl Halide (R-X)CH3-X > Primary > Secondary >> TertiarySteric hindrance at the electrophilic carbon hinders the backside attack of the nucleophile.
Leaving Group (X)I > Br > Cl > FWeaker C-X bonds are broken more easily in the transition state.
SolventPolar aprotic solvents (e.g., DMF, DMSO) are preferred.These solvents solvate the cation but not the nucleophile, increasing its reactivity.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position:

The 2-propoxy group on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The reaction proceeds via a two-step addition-elimination pathway.

In the first step, the nucleophile attacks the carbon atom bearing the propoxy group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the nitrogen atom. In the second, typically faster step, the propoxide leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted pyridine.

Kinetic studies on analogous 2-alkoxypyridines have shown that the formation of the Meisenheimer complex is usually the rate-determining step. The stability of this intermediate, and therefore the reaction rate, is influenced by the nature of the nucleophile and the substituents on the pyridine ring.

Table 3: Key Features of the SNAr Mechanism at the 2-Position of Alkoxypyridines
FeatureDescriptionExperimental/Computational Evidence
Rate-Determining StepFormation of the Meisenheimer intermediate.Kinetic studies often show a first-order dependence on both the substrate and the nucleophile.
Reaction IntermediateResonance-stabilized anionic σ-complex (Meisenheimer complex).Spectroscopic observation of intermediates in some cases and computational modeling of the potential energy surface.
Leaving Group AbilityThe stability of the leaving group anion influences the second step but not typically the rate-determining step.Comparison of reaction rates with different alkoxy groups.

Design and Synthesis of Derivatives and Analogues of 2 Propoxypyridin 4 Yl Methanamine

Systematic Modifications at the Aminomethyl Group

The primary amine of (2-propoxypyridin-4-yl)methanamine serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter the compound's properties. Common modifications include N-alkylation, N-acylation, and the formation of urea (B33335) and sulfonamide derivatives.

N-Alkylation and N-Acylation: The nitrogen atom of the aminomethyl group can be readily alkylated or acylated to introduce a wide range of substituents. N-alkylation can be achieved through reactions with various alkyl halides. For instance, reaction with benzyl (B1604629) chloride can yield the corresponding N-benzyl derivative. N-acylation is another common strategy, where acyl chlorides or anhydrides are reacted with the amine to form amides. nih.gov These reactions introduce carbonyl functionalities and can be used to append various cyclic and acyclic moieties.

Urea and Sulfonamide Derivatives: The synthesis of urea and thiourea (B124793) derivatives from primary amines like this compound is a well-established method for creating compounds with diverse biological activities. nih.govnih.govresearchgate.net These derivatives are typically formed by reacting the amine with an appropriate isocyanate or isothiocyanate. researchgate.net The urea functionality, in particular, is a key feature in many clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets. nih.gov Similarly, sulfonamide derivatives can be prepared by reacting the amine with a sulfonyl chloride. brieflands.comgoogle.comnih.gov These modifications introduce a sulfonyl group, which can act as a hydrogen bond acceptor and influence the compound's electronic properties.

The following table provides examples of such derivatives, drawing analogies from similar methanamine compounds.

Derivative TypeReagent ExampleResulting Functional GroupReference
N-AcylBenzoyl chloride-NH-C(=O)-Ph nih.gov
UreaPhenyl isocyanate-NH-C(=O)-NH-Ph nih.govnih.gov
SulfonamideBenzenesulfonyl chloride-NH-S(=O)₂-Ph brieflands.comnih.gov

Variation of the Alkoxy Chain and Oxygen Linkage

Modification of the 2-propoxy group offers another avenue for structural diversification. This can involve altering the length and branching of the alkyl chain or replacing the oxygen atom with other heteroatoms, such as sulfur.

Alkoxy Chain Variation: The synthesis of analogues with different alkoxy groups (e.g., methoxy, ethoxy, isopropoxy) allows for a systematic investigation of the impact of steric bulk and lipophilicity in this region of the molecule. These variations can influence the compound's solubility, metabolic stability, and interactions with target molecules. The synthesis of such analogues typically involves the reaction of the corresponding alcohol with a suitable 2-halopyridine precursor.

Thioether Analogues: Replacing the oxygen atom of the alkoxy group with a sulfur atom to form a thioether linkage is a common bioisosteric replacement strategy. This modification can alter the geometry and electronic properties of the molecule, potentially leading to different biological activities. The synthesis of such thioether derivatives can be achieved through the reaction of a thiol with a halopyridine. mdpi.commdpi.comresearchgate.net

The table below illustrates potential variations based on synthetic methods for analogous compounds.

ModificationAnalogue ExampleSynthetic PrecursorReference
Alkoxy Chain Variation(2-Ethoxypyridin-4-yl)methanamine2-Chloro-4-cyanopyridine and Sodium Ethoxide researchgate.net
Thioether Linkage(2-(Propylthio)pyridin-4-yl)methanamine2-Halo-4-cyanopyridine and Propanethiol mdpi.commdpi.com

Strategic Substitutions and Derivatizations of the Pyridine (B92270) Nucleus

Introducing substituents onto the pyridine ring of this compound provides a powerful tool for modulating its electronic and steric properties. Common modifications include halogenation, alkylation, and the introduction of other functional groups.

The synthesis of substituted pyridines can be achieved through various methods, including multi-component reactions and cross-coupling strategies. bohrium.commdpi.com For instance, the introduction of a phenyl group at the 4-position of the pyridine ring has been identified as a key modification site in related pyridine methanamines for optimizing biological activity. sci-hub.se Halogenation of the pyridine ring can also be a strategic modification, providing a handle for further functionalization through cross-coupling reactions.

The following table summarizes some possible substitutions on the pyridine nucleus.

Substitution TypePositionExample SubstituentSynthetic StrategyReference
Arylation4PhenylSuzuki Coupling sci-hub.se
Halogenation3 or 5Chloro, BromoElectrophilic Halogenation
Alkylation6MethylHantzsch-type Synthesis mdpi.com

Stereochemical Aspects in Derivative Synthesis and Chiral Analogues

The presence of a chiral center, which can be introduced at the aminomethyl group or on a substituent, adds another layer of complexity and opportunity in the design of this compound derivatives. The synthesis of stereochemically pure compounds is often crucial, as different enantiomers can exhibit distinct biological activities and properties.

Stereoselective Synthesis: Stereoselective synthetic routes are employed to produce a single enantiomer or diastereomer. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of materials. google.comacs.org For instance, stereospecific cuprate (B13416276) addition reactions with aziridine (B145994) phosphoramidate (B1195095) compounds have been used for the synthesis of chiral amphetamine derivatives, a strategy that could potentially be adapted for pyridin-4-yl-methanamines. google.com

Chiral Resolution: When a racemic mixture is synthesized, chiral resolution techniques are used to separate the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose. nih.govepo.orgmdpi.commdpi.com The separation of enantiomers allows for the individual evaluation of their properties.

The table below highlights methods for obtaining chiral analogues.

MethodDescriptionApplication ExampleReference
Stereoselective SynthesisUse of chiral catalysts or auxiliaries to favor the formation of one stereoisomer.Synthesis of chiral amphetamine derivatives via stereospecific cuprate addition. google.com
Chiral HPLC ResolutionSeparation of enantiomers from a racemic mixture using a chiral stationary phase.Resolution of racemic 1,4-dihydropyridine (B1200194) derivatives. nih.govmdpi.com
Fractional CrystallizationSeparation of diastereomeric salts formed with a chiral resolving agent.Resolution of racemic acids with a chiral amine. nih.gov

Structure-Reactivity Relationship (SRR) Studies of Designed Compounds

Structure-reactivity relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity and, by extension, its biological activity. By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, researchers can identify key structural features that govern its behavior.

For example, a study on 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines identified the 4-position of the pyridine ring as a crucial site for modification to enhance inhibitory potency against a specific enzyme. sci-hub.se Similarly, research on other heterocyclic systems has shown that the introduction of specific substituents can dramatically alter reactivity. researchgate.netnih.gov

The development of urea and sulfonamide derivatives has also been guided by SAR studies, which have shown that these functional groups can significantly impact a compound's anticancer or antimicrobial activity. nih.govnih.gov The electronic and steric properties of the substituents on the aromatic rings of these derivatives play a critical role in determining their efficacy. nih.gov

The following table summarizes some observed structure-reactivity relationships for analogous compounds.

Structural ModificationObserved Effect on Reactivity/ActivityCompound ClassReference
Substitution at the 4-position of the pyridine ringModulates inhibitory potency against CYP2A6Pyridine methanamines sci-hub.se
Introduction of a urea or sulfonamide groupCan confer or enhance anticancer and antimicrobial activitiesHeterocyclic ureas and sulfonamides nih.govnih.gov
Variation of the alkoxy chainInfluences inhibitory potency of 15-lipoxygenase2-alkoxy-5-methoxyallylbenzenes nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Propoxypyridin 4 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of (2-Propoxypyridin-4-yl)methanamine. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

Aromatic Protons: The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 6.0-8.5 ppm). The substitution pattern will influence their specific shifts and coupling patterns. For instance, the proton at the C-6 position is likely to be the most downfield due to the deshielding effect of the adjacent nitrogen atom.

Propoxy Group Protons: The propoxy group will give rise to three distinct signals: a triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the oxygen (OCH₂). These signals will appear in the upfield region of the spectrum.

Methanamine Protons: The methylene protons of the aminomethyl group (CH₂NH₂) are expected to produce a singlet or a finely split multiplet, depending on the solvent and concentration, typically in the range of δ 3.5-4.0 ppm. The amine protons (NH₂) themselves may appear as a broad singlet, and their chemical shift can be highly variable due to hydrogen bonding and exchange with the solvent.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region (δ 100-165 ppm). The carbon atom attached to the propoxy group (C-2) is expected to be significantly downfield due to the deshielding effect of the oxygen atom.

Propoxy Group Carbons: The three carbon atoms of the propoxy group will appear in the upfield region, with the carbon attached to the oxygen (OCH₂) being the most downfield of the three.

Methanamine Carbon: The carbon of the aminomethyl group (CH₂NH₂) will typically resonate in the range of δ 40-50 ppm.

Proton (¹H) Assignment (Predicted) Chemical Shift (δ) Range (ppm) Multiplicity
Pyridine-H (C6)7.8 - 8.2Doublet
Pyridine-H (C3, C5)6.5 - 7.5Doublet, Singlet/Doublet
O-CH₂ (Propoxy)3.9 - 4.3Triplet
CH₂ (Propoxy)1.6 - 2.0Sextet
CH₃ (Propoxy)0.8 - 1.2Triplet
CH₂ (Methanamine)3.5 - 4.0Singlet
NH₂ (Methanamine)1.5 - 3.5Broad Singlet
Carbon (¹³C) Assignment (Predicted) Chemical Shift (δ) Range (ppm)
C=O (Pyridine C2)160 - 165
C (Pyridine C4)145 - 155
C (Pyridine C6)140 - 150
C (Pyridine C3, C5)105 - 120
O-CH₂ (Propoxy)65 - 75
CH₂ (Propoxy)20 - 30
CH₃ (Propoxy)10 - 15
CH₂ (Methanamine)40 - 50

Note: The chemical shift values presented are predicted based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would be instrumental in identifying adjacent protons, such as those within the propoxy group and on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural clues. Common fragmentation pathways for this molecule are expected to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the aminomethyl group is a common fragmentation pathway for amines. libretexts.org This would result in the loss of an amino group or the formation of a stable pyridinylmethyl cation.

Cleavage of the Propoxy Group: The ether linkage of the propoxy group can undergo cleavage, leading to the loss of a propoxy radical or a propyl group. miamioh.edu

Loss of Small Molecules: The loss of small, stable neutral molecules such as ethene from the propoxy chain can also be observed. savemyexams.com

Fragment Ion (Predicted) m/z (mass-to-charge ratio) Possible Origin
[M]⁺166Molecular Ion
[M-CH₂NH₂]⁺136Alpha-cleavage at the aminomethyl group
[M-C₃H₇]⁺123Loss of the propyl group from the propoxy chain
[C₅H₄N-CH₂]⁺92Pyridinylmethyl cation

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), offering a characteristic "fingerprint" of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

N-H Stretching: The primary amine (NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and aminomethyl groups will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring will be found in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the propoxy ether linkage is expected in the range of 1200-1250 cm⁻¹.

N-H Bending: The scissoring vibration of the NH₂ group will appear around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. mt.com For this molecule, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring and the C-C backbone of the propoxy group.

Vibrational Mode (Predicted) IR Frequency Range (cm⁻¹) Raman Signal
N-H Stretch (amine)3300 - 3500Weak to Medium
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Strong
C=N, C=C Stretch (pyridine)1400 - 1600Strong
C-O Stretch (ether)1200 - 1250Medium
N-H Bend (amine)1590 - 1650Weak

Other Complementary Spectroscopic Methodologies

While NMR, MS, and vibrational spectroscopy are the primary tools for structural elucidation, other techniques can provide complementary information. For instance, ultraviolet-visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule, particularly those involving the aromatic pyridine ring. The synthesis and spectroscopic characterization of related compounds often involve a combination of these techniques to ensure a comprehensive analysis. rsc.orguni-muenchen.deeurjchem.commdpi.com

Computational and Theoretical Investigations of 2 Propoxypyridin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. While specific, in-depth DFT studies on (2-Propoxypyridin-4-yl)methanamine are not readily found in published research, chemical suppliers often provide basic molecular properties calculated using computational methods. These properties offer a glimpse into the molecule's electronic nature.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative quantum chemistry techniques. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while semi-empirical methods use parameters derived from experimental results to simplify calculations. Detailed studies employing these specific methods for this compound are not currently available in the public research domain.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. The number of rotatable bonds is a key indicator of a molecule's conformational flexibility. For this compound, this value is computationally predicted.

Table 1: Calculated Conformational and Physicochemical Properties

Property Value Source
Rotatable Bonds 4 chemscene.com
Topological Polar Surface Area (TPSA) 48.14 Ų chemscene.com
LogP 2.1727 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com

This table is interactive. Click on the headers to sort.

These values suggest that this compound has moderate conformational flexibility and polarity, which are important factors in its potential interactions with other molecules.

Prediction of Spectroscopic Parameters and Reactivity

Computational methods can predict spectroscopic data (like NMR or IR spectra) and reactivity indicators. While specific predicted spectra for this compound are not published, the calculated electronic properties can give clues about its reactivity. For instance, the distribution of electron density, which can be modeled with quantum chemical calculations, would indicate the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate computationally derived molecular properties (descriptors) with experimental reactivity. To date, no specific QSRR studies featuring this compound have been identified in the scientific literature. The development of such a model would require a dataset of related compounds with known reactivity parameters, which does not appear to be currently available.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving molecules such as this compound. While specific theoretical studies detailing the reaction mechanisms and transition states for this particular compound are not extensively available in publicly accessible literature, the principles and methodologies for such investigations are well-established. Density Functional Theory (DFT) is a predominant method used for these types of analyses, offering a balance between computational cost and accuracy. researchgate.netacademie-sciences.frniscpr.res.inscirp.org

Theoretical investigations typically focus on elucidating the step-by-step pathway of a reaction, identifying key intermediates and the high-energy transition states that connect them. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. researchgate.netroyalsocietypublishing.org This profile is crucial for determining the feasibility of a proposed mechanism and identifying the rate-determining step of the reaction.

For pyridine (B92270) derivatives, computational studies often explore reactions such as nucleophilic substitution, C-H activation, and functionalization of the pyridine ring or its side chains. academie-sciences.frnih.gov For instance, in the synthesis of related substituted pyridines, DFT calculations can be employed to model the interaction of reagents, predict the most likely site of reaction (regioselectivity), and rationalize the observed product distribution. nih.gov

A hypothetical reaction pathway for the formation or further transformation of this compound could be modeled to understand the energies involved. Such a study would involve optimizing the geometries of all species along the reaction coordinate and calculating their energies.

Table 1: Illustrative Example of Calculated Energies for a Hypothetical Reaction Step

SpeciesDescriptionComputational MethodBasis SetRelative Gibbs Free Energy (kcal/mol)
Reactant_ComplexInitial complex of reactantsB3LYP6-311+G(d,p)0.0
TS1First Transition StateB3LYP6-311+G(d,p)+25.3
Intermediate_1Reaction IntermediateB3LYP6-311+G(d,p)+5.2
TS2Second Transition StateB3LYP6-311+G(d,p)+18.7
Product_ComplexFinal complex of productsB3LYP6-311+G(d,p)-15.8

Note: The data in this table is hypothetical and serves to illustrate the typical output of a computational study on reaction mechanisms. It does not represent actual calculated values for this compound.

Furthermore, analysis of the transition state structures provides insight into the bonding changes occurring during the reaction. Key geometric parameters, such as forming and breaking bond lengths, can be precisely determined. Vibrational frequency calculations are also performed to confirm that a structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). scirp.org

Table 2: Hypothetical Geometric Parameters of a Transition State

ParameterDescriptionValue (Å)
C4-Cα bond lengthBond being formed2.15
C-X bond lengthBond being broken2.50
N1-C2 bond angleAngle changing during reaction118.5°

Note: The data in this table is hypothetical and for illustrative purposes only.

In the context of N-alkoxy amines, computational studies have been used to investigate kinetic resolutions and understand the stereochemical outcomes of reactions. acs.org For pyridine N-oxides, DFT calculations have helped to elucidate mechanisms involving radical intermediates. nih.govacs.org These examples highlight the broad applicability of computational methods to understand the reactivity of pyridine-containing compounds, and similar approaches could be applied to unravel the mechanistic details of reactions involving this compound.

Strategic Applications of 2 Propoxypyridin 4 Yl Methanamine in Contemporary Organic Synthesis

Its Role as a Versatile Building Block in Heterocyclic Chemistry

The inherent reactivity and functionality of (2-Propoxypyridin-4-yl)methanamine make it an important starting material for the synthesis of a diverse range of heterocyclic compounds. The pyridine (B92270) nitrogen and the primary amine offer multiple sites for chemical modification, allowing for the construction of fused ring systems and substituted heterocycles.

The aminomethyl group can readily participate in reactions to form new rings. For instance, it can be a key component in the synthesis of various nitrogen-containing heterocycles. The versatility of this building block is further enhanced by the presence of the 2-propoxy group, which can influence the electronic properties of the pyridine ring and provide a handle for further functionalization.

The strategic placement of the substituents on the pyridine ring allows for regioselective reactions, guiding the formation of specific isomers. This level of control is crucial in the synthesis of pharmacologically active molecules where specific stereochemistry is often required.

Integration into Complex Molecule Synthesis as a Key Intermediate

One notable application is in the development of inhibitors for various enzymes. For example, derivatives of this compound have been investigated as potential therapeutic agents. The core structure provides a scaffold that can be systematically modified to optimize binding affinity and selectivity for a particular biological target.

The synthesis of these complex molecules often involves multi-step sequences where the this compound core is introduced early on and then carried through subsequent reactions. The stability of the pyridine ring and the reactivity of the side chains make it a robust intermediate for such synthetic endeavors.

Utility in Multicomponent Reactions and Convergent Syntheses

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govbeilstein-journals.org this compound, with its primary amine functionality, is an ideal candidate for participation in various MCRs.

For example, the amine group can act as the amine component in Ugi and Passerini reactions, leading to the rapid assembly of complex, peptide-like structures. These reactions are particularly useful in the generation of chemical libraries for drug discovery, where a wide range of structural diversity is desired. mdpi.com

Development of Novel Chemical Probes and Synthetic Tools

The development of chemical probes is essential for understanding biological processes at the molecular level. nih.govscispace.combohrium.com These small molecules are designed to interact with specific biological targets, allowing for their study and validation as potential drug targets. nih.gov The this compound scaffold has been utilized in the creation of such probes.

By attaching reporter groups, such as fluorescent dyes or affinity tags, to the this compound core, researchers can create tools to visualize and track biological molecules and processes. For instance, a probe incorporating this moiety could be used to study the localization and activity of a particular enzyme within a cell. mdpi.com

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